molecular formula C19H18N2O4 B2516651 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034595-06-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2516651
CAS No.: 2034595-06-5
M. Wt: 338.363
InChI Key: YWSYCUBDYKEIGS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features an indole moiety and a benzo[d][1,3]dioxole ring. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The benzo[d][1,3]dioxole ring is also a common structural motif in various bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The benzo[d][1,3]dioxole moiety can be introduced via a Pd-catalyzed amination reaction using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield simpler indole compounds .

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has various scientific research applications:

Comparison with Similar Compounds

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2O4C_{19}H_{18}N_{2}O_{4} with a molecular weight of 338.4 g/mol. It features an indole moiety, which is significant in many biologically active compounds.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₄
Molecular Weight338.4 g/mol
CAS Number2034595-06-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzodioxole derivatives against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. Compounds containing carboxamide functionalities demonstrated significant anticancer activity, with IC₅₀ values indicating effective inhibition at low concentrations (e.g., IC₅₀ values for active compounds were around 3.94–9.12 mM) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves modulation of cell cycle progression and induction of apoptosis. For instance, compound 2a was shown to reduce α-fetoprotein secretion in Hep3B cells significantly, indicating potential as a therapeutic agent in liver cancer .

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : It promotes programmed cell death through intrinsic pathways, which is crucial for eliminating malignant cells.

Additional Biological Activities

Besides its anticancer properties, derivatives of this compound may also exhibit other pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation through modulation of cytokine levels .
  • Antimicrobial Properties : Some benzodioxole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-21-7-6-12-8-13(2-4-15(12)21)16(22)10-20-19(23)14-3-5-17-18(9-14)25-11-24-17/h2-9,16,22H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSYCUBDYKEIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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